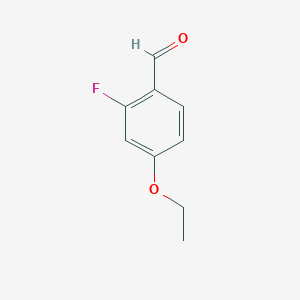

4-Ethoxy-2-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUMBYLABWTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436147 | |

| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532965-74-5 | |

| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-2-fluorobenzaldehyde chemical properties

An In-depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its molecular architecture, which features a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom, provides a unique platform for the construction of complex, poly-functionalized molecules. The strategic placement of these groups, particularly the ortho-fluorine relative to the aldehyde, imparts distinct chemical reactivity and offers significant advantages in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, this compound serves as a valuable precursor for introducing these desirable properties into novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthetic protocol, and essential safety information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is characterized by the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol .[3][4] The interplay between the ethoxy and fluoro substituents on the benzaldehyde core dictates its physical properties and chemical behavior.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 532965-74-5 | [3][4] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.165 g/mol | [3] |

| Appearance | Red solid (as per a specific synthesis) | [4] |

| Purity | Typically ≥98% | [5] |

| InChI | InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | [5] |

| InChI Key | LEWUMBYLABWTTC-UHFFFAOYSA-N | [5] |

| SMILES | CCOC1=CC(F)=C(C=O)C=C1 | [3] |

| XLogP3 (Predicted) | 1.8 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

Molecular Structure Visualization

The structural arrangement of this compound is key to its reactivity. The aldehyde group is positioned at C1, the fluorine at C2, and the ethoxy group at C4.

Caption: 2D structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on a reported synthesis, the following chemical shifts (δ) in CD₃OD (400 MHz) are observed:[4]

-

δ 10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its lack of splitting indicates no adjacent protons.

-

δ 7.76-7.67 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, which is deshielded by the adjacent aldehyde group.

-

δ 6.83-6.74 (m, 2H): This multiplet arises from the aromatic protons at the C3 and C5 positions.

-

δ 4.11 (t, J = 6.8 Hz, 2H): A triplet corresponding to the methylene protons (-OCH₂-) of the ethoxy group, split by the adjacent methyl protons.

-

δ 1.40 (t, J = 7.0 Hz, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, split by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental data is not widely published, the expected ¹³C NMR chemical shifts can be predicted based on the functional groups present:

-

δ ~190 ppm: The carbonyl carbon of the aldehyde group.

-

δ ~160-165 ppm (d): The aromatic carbon attached to the fluorine (C2), showing a characteristic large one-bond C-F coupling.

-

δ ~155-160 ppm: The aromatic carbon attached to the ethoxy group (C4).

-

δ ~110-135 ppm: The remaining aromatic carbons (C1, C3, C5, C6).

-

δ ~64 ppm: The methylene carbon (-OCH₂-) of the ethoxy group.

-

δ ~14 ppm: The methyl carbon (-CH₃) of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected monoisotopic mass is 168.05865 Da.[6]

-

Molecular Ion (M⁺): A peak at m/z ≈ 168 is expected.

-

Predicted Adducts: Common adducts in electrospray ionization include [M+H]⁺ at m/z 169.06593 and [M+Na]⁺ at m/z 191.04787.[6]

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group or the aldehyde functionality.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

~2850-2750 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde.

-

~1700-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.

-

~1600-1450 cm⁻¹: Several bands for the C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether.

-

~1050 cm⁻¹: A strong band for the symmetric C-O-C stretch.

-

~1200-1100 cm⁻¹: A band corresponding to the C-F stretch.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method.

Representative Synthetic Protocol

The following protocol describes the synthesis of this compound from 2-Fluoro-4-hydroxybenzaldehyde and Iodoethane.[4]

Sources

An In-depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde

For distribution among: Researchers, scientists, and drug development professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-Ethoxy-2-fluorobenzaldehyde, bearing the CAS number 532965-74-5, is an aromatic aldehyde that is emerging as a significant intermediate in the landscape of fine chemical synthesis. Its unique trifunctional architecture—a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom—creates a nuanced electronic environment that medicinal chemists and materials scientists can strategically exploit. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative molecules, a sought-after attribute in drug discovery. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and potential applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Characteristics

The structural attributes of this compound dictate its chemical behavior and potential applications. A summary of its key identifiers and properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 532965-74-5 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| Appearance | Reported as a red solid | [1] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Note: Some physical properties such as melting point and boiling point are not widely reported in the literature for this specific compound. However, based on related structures like 4-ethoxybenzaldehyde (m.p. 13-14 °C, b.p. 249-250 °C) and 4-fluorobenzaldehyde (m.p. -10 °C, b.p. 181 °C), it is expected to be a low-melting solid or a high-boiling liquid.[3][4][5][6]

Synthesis and Purification: A Validated Protocol

The most commonly cited and reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a high-yielding and straightforward route to the target molecule.

Williamson Ether Synthesis Protocol

This protocol involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Reaction Scheme:

A schematic of the Williamson ether synthesis.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

-

Ethyl iodide (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) at 25 °C.[1]

-

To this solution, add ethyl iodide (1.1 g, 7.1 mmol).[1]

-

Heat the reaction mixture to 60 °C and stir for 10 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

-

Dilute the residue with ethyl acetate (200 mL).[1]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

The product, this compound, is obtained as a red solid with a reported yield of 83%.[1]

Self-Validation: The success of the synthesis can be confirmed by ¹H NMR spectroscopy, which should show the appearance of a triplet and a quartet corresponding to the ethyl group, and the disappearance of the phenolic hydroxyl proton.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups. The aldehyde group is the primary site for nucleophilic attack, while the ethoxy and fluoro substituents modulate the electrophilicity of the carbonyl carbon and the aromatic ring.

-

Aldehyde Group: This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon bonds.[7]

-

Ethoxy Group (-OEt): As an electron-donating group through resonance, the ethoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions. This effect slightly deactivates the aldehyde towards nucleophilic attack compared to an unsubstituted benzaldehyde.

-

Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it also has a weak electron-donating resonance effect. In the context of the aldehyde's reactivity, the inductive withdrawal by the ortho-fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The net effect of these substituents makes this compound a versatile reactant. The increased electrophilicity of the aldehyde due to the ortho-fluorine atom can enhance its reactivity in reactions like the Friedländer synthesis for the preparation of substituted quinolines.

Logical relationship of substituent effects on reactivity.

Potential Applications in Drug Discovery and Organic Synthesis

While specific, large-scale applications of this compound are not yet extensively documented in mainstream literature, its structural motifs are present in various biologically active molecules. Its utility as a synthetic intermediate can be inferred from the applications of related compounds.

-

Synthesis of Heterocycles: Substituted benzaldehydes are crucial precursors for the synthesis of a wide array of heterocyclic compounds. For instance, in the Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group to form quinolines.[8] The modulated reactivity of this compound makes it an interesting candidate for the synthesis of novel substituted quinolines, which are known to possess a broad spectrum of pharmacological activities, including anticancer and antimalarial properties.[9][10]

-

Precursor for Bioactive Molecules: The incorporation of fluorine and an alkoxy group is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[8] Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive structural information. The reported data for this compound is as follows:

-

¹H-NMR (CD₃OD, 400 MHz): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J = 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[1]

Interpretation:

-

δ 10.09 (s, 1H): Aldehyde proton (-CHO).

-

δ 7.76-7.67 (m, 1H): Aromatic proton.

-

δ 6.83-6.74 (m, 2H): Aromatic protons.

-

δ 4.11 (t, J = 6.8 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ 1.40 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

~2830-2695 cm⁻¹: C-H stretch of the aldehyde.[11]

-

~1710-1685 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[11]

-

~1600-1400 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretching of the ethoxy group.

-

~1250-1100 cm⁻¹: C-F stretch.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[12][13] Fragmentation of the ethoxy group would also be expected.

Workflow for analytical characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related compounds like 4-fluorobenzaldehyde and other aromatic aldehydes.

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[7][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a promising and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique electronic properties, arising from the strategic placement of ethoxy and fluoro substituents on a benzaldehyde core, make it an attractive building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their synthetic endeavors. As research progresses, the full scope of applications for this compound will undoubtedly continue to expand.

References

- Supporting Information. (n.d.).

- Sdfine. (n.d.). 4-fluorobenzaldehyde.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Lewis acid properties of benzaldehydes and substituent effects.

- PubChem. (n.d.). 4-Ethoxybenzaldehyde.

- ResearchGate. (n.d.). Alkyl-substituted benzaldehydes.

- Supporting Information. (n.d.).

- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....

- Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.

- Chem-Impex. (n.d.). 4-Fluorobenzaldehyde.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- PubChem. (n.d.). Benzaldehyde.

- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). 4-Ethoxybenzaldehyde.

- ResearchGate. (n.d.). The solvent-free synthesis of poly-substituted quinolines via....

- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.

- AA Blocks. (n.d.). This compound.

- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.

- New Journal of Chemistry (RSC Publishing). (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity.

- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23).

- Chegg.com. (2023, April 30). Solved Predict the 13C NMR for the 2/1 product of 4.

- NIST. (n.d.). Benzaldehyde, 4-fluoro-.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Interpretation of mass spectra. (n.d.).

- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.

- ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro....

- Rays Biotech. (n.d.). Agrochemicals Technical Intermediate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.be [fishersci.be]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde: A Key Building Block for Modern Drug Discovery

Abstract

4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde, an electron-donating ethoxy group, and a strategically placed fluorine atom, makes it a valuable scaffold for the construction of complex, biologically active molecules. The presence of fluorine, a common bioisostere, can enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity in derivative compounds. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, spectroscopic characterization, and its potential applications in drug discovery and development. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical and Structural Properties

This compound is characterized by the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol .[1][2] The strategic placement of the fluoro and ethoxy groups on the benzaldehyde ring creates a unique electronic and steric environment, influencing the reactivity of the aldehyde group and providing vectors for further molecular elaboration.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.17 g/mol | [1][3] |

| CAS Number | 532965-74-5 | [1][2][3] |

| Appearance | Red Solid (as reported in synthesis) | [3] |

| SMILES | CCOC1=CC(F)=C(C=O)C=C1 | [2] |

| InChIKey | LEWUMBYLABWTTC-UHFFFAOYSA-N | [4] |

| XLogP3 (Predicted) | 1.8 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of the corresponding phenol, 2-fluoro-4-hydroxybenzaldehyde, with an ethylating agent.

Causality of Experimental Design

The chosen protocol relies on the nucleophilic substitution (Sₙ2) reaction between the phenoxide of 2-fluoro-4-hydroxybenzaldehyde and iodoethane.

-

Base Selection: Potassium carbonate (K₂CO₃) is used as a mild base. Its primary function is to deprotonate the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Using a carbonate base is advantageous as it is inexpensive, easy to handle, and strong enough for this deprotonation without causing side reactions.

-

Solvent Choice: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants and the ionic intermediate (phenoxide), while not participating in the reaction itself. Its high boiling point also allows for the reaction to be heated to increase the rate.

-

Alkylating Agent: Iodoethane is an excellent electrophile for this Sₙ2 reaction. The carbon-iodine bond is relatively weak, making iodide a good leaving group and facilitating the nucleophilic attack by the phenoxide.

-

Temperature: The reaction is heated to 60 °C to ensure a reasonable reaction rate. This moderate temperature provides sufficient energy to overcome the activation barrier without promoting decomposition or unwanted side reactions.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[3]

-

Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask, add potassium carbonate (2.0 g, 14 mmol).

-

Addition of Reagent: Stir the mixture at 25 °C under a nitrogen atmosphere. Add iodoethane (1.1 g, 7.1 mmol) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, concentrate the mixture in vacuo to remove the DMF. Dilute the residue with ethyl acetate (200 mL).

-

Aqueous Wash: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (3 x 50 mL) to remove any unreacted starting material and acidic impurities, followed by brine (3 x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The target compound, this compound, is obtained as a red solid (1.0 g, 83% yield).[3] Further purification can be achieved by column chromatography on silica gel if required.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H-NMR: Proton NMR provides definitive structural confirmation. The reported ¹H-NMR spectrum (400 MHz, CD₃OD) for this compound shows the following key signals: δ 10.09 (s, 1H, -CHO), 7.76-7.67 (m, 1H, Ar-H), 6.83-6.74 (m, 2H, Ar-H), 4.11 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).[3] The aldehyde proton appears as a singlet downfield, and the ethoxy group presents as a characteristic quartet and triplet.

-

¹³C-NMR: While experimental data is not widely published, the ¹³C-NMR spectrum can be predicted based on analogous structures.[5] Key expected signals include the aldehyde carbonyl carbon (~188-190 ppm), aromatic carbons showing C-F coupling, and the two carbons of the ethoxy group (~64 ppm for the -OCH₂- and ~14 ppm for the -CH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak for the aldehyde C=O stretch will be present around 1690-1715 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretch of the ether will be visible around 1250 cm⁻¹, and a C-F stretch will be observed in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 168.0581.[4] Common adducts such as [M+H]⁺ (m/z 169.0659) and [M+Na]⁺ (m/z 191.0478) are also predicted.[4]

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial building blocks in pharmaceutical synthesis, and the unique combination of functional groups in this compound makes it a highly valuable intermediate.[6]

-

Scaffold for Bioactive Molecules: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or chalcones.[1] This allows for the efficient construction of diverse molecular libraries for high-throughput screening.

-

Role of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[1] The fluorine atom at the 2-position can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6][7]

-

Ethoxy Group Modification: The ethoxy group at the 4-position influences the compound's electronics and solubility. It can participate in hydrogen bonding as an acceptor and can be a key interaction point within a protein's binding pocket. Its presence provides a lipophilic character that can be crucial for membrane permeability.

Derivatives of structurally similar fluoro-alkoxy-benzaldehydes are explored in various therapeutic areas, including oncology and neurodegenerative diseases, often serving as precursors to enzyme inhibitors or receptor modulators.[1] Therefore, this compound represents a promising starting material for the synthesis of novel therapeutic agents.

Safe Handling and Storage

As with all laboratory chemicals, proper handling and storage procedures are paramount to ensure safety.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge. Keep the compound away from sources of ignition.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the aldehyde group. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its fluoro and ethoxy substituents make it an attractive building block for medicinal chemists. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this valuable compound in the development of next-generation pharmaceuticals.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.

- MySkinRecipes. (2025). 2-Fluoro-4-nitrobenzaldehyde.

- PubChemLite. (2025). This compound (C9H9FO2).

- AA Blocks. (n.d.). 532965-74-5 | MFCD06247347 | this compound.

- NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.

- PubChem. (2025). 4-Ethoxybenzaldehyde.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.

- PubChem. (2025). 4-Fluorobenzaldehyde.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- NIST. (n.d.). Benzaldehyde, 4-ethoxy- Mass Spectrum. NIST Chemistry WebBook.

- NIST. (n.d.). Benzaldehyde, 4-fluoro- IR Spectrum. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Fluoro-4-nitrobenzaldehyde [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-fluorobenzaldehyde from 2-Fluoro-4-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-2-fluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The document details a robust and efficient protocol for the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde using ethyl iodide, employing the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure procedural success and high product purity.

Introduction: The Significance of this compound

This compound is a valuable aromatic aldehyde that serves as a crucial building block in organic synthesis. The presence of both a fluorine atom and an ethoxy group on the benzaldehyde ring significantly influences the molecule's physicochemical properties. This substitution pattern can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in the design of novel therapeutic agents and other high-value chemical entities. A reliable and scalable synthetic route to this intermediate is therefore of paramount importance.

The synthesis described herein focuses on the Williamson ether synthesis, a classic and widely utilized method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, providing a straightforward and high-yielding pathway to the desired product.

Reaction Overview and Mechanism

The synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde proceeds via a Williamson ether synthesis. This reaction is a bimolecular nucleophilic substitution (SN2) process.

The core transformation involves:

-

Deprotonation: The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of ethyl iodide.

-

Displacement: This attack leads to the displacement of the iodide leaving group, forming the ether linkage and yielding this compound.

Causality of Experimental Choices

-

Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without being so strong as to cause unwanted side reactions. Its use in a polar aprotic solvent like N,N-dimethylformamide (DMF) ensures sufficient solubility and reactivity. The carbonate ion, upon reacting with any trace water, can form hydroxide ions, which then deprotonate the phenol.

-

Choice of Alkylating Agent (Ethyl Iodide): Ethyl iodide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination reaction. The iodide is an excellent leaving group, facilitating a high reaction rate.

-

Choice of Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide ion relatively "naked" and highly nucleophilic. This enhances the rate of the SN2 reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Fluoro-4-hydroxybenzaldehyde | 140.11 | 1.0 g | 7.1 | 1.0 |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 g | 14 | 2.0 |

| Ethyl Iodide (C2H5I) | 155.97 | 1.1 g (0.57 mL) | 7.1 | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 150 mL | - | - |

| Brine (Saturated NaCl Solution) | - | 150 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (10 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen.

-

Addition of Alkylating Agent: Add ethyl iodide (1.1 g, 7.1 mmol) to the reaction mixture at 25 °C.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 10 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. The mixture is then concentrated in vacuo, diluted with ethyl acetate (200 mL), and washed sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude product is typically obtained as a red solid and can be further purified if necessary, although the described workup often yields a product of high purity.

Purification

If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent is a suitable method.

Characterization Data

| Property | Value |

| Appearance | Red solid |

| Yield | Approximately 83% |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

Spectroscopic Analysis

-

1H-NMR (400 MHz, CD3OD): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J = 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).

Purification and Analysis Workflow

Caption: Workflow for purification and analysis of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Fluoro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye/face protection.

-

Ethyl Iodide: A lachrymator and is harmful if swallowed or inhaled. It is also a suspected carcinogen. Handle with extreme care.

-

Potassium Carbonate: May cause skin and eye irritation.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant and may be harmful if absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde via the Williamson ether synthesis is a reliable and high-yielding procedure. The protocol detailed in this guide, grounded in established chemical principles, provides a clear pathway for obtaining this valuable intermediate. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers can confidently and safely produce this compound for their research and development needs.

References

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- Vedantu. (n.d.). *Why does Potassium Carbonate work as a base for the Williamson Ether

Spectroscopic data of 4-Ethoxy-2-fluorobenzaldehyde (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2-fluorobenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS No. 532965-74-5).[1][2] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its unambiguous structural confirmation is paramount. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, grounded in the analysis of structurally related molecules. Furthermore, it outlines field-proven, step-by-step protocols for data acquisition, designed to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to obtain and interpret spectroscopic data for this class of compounds.

Introduction: The Importance of Spectroscopic Analysis

This compound is an aromatic compound featuring three key functional groups: an aldehyde, an ethoxy group, and a fluorine substituent on the benzene ring. This specific arrangement of substituents dictates its chemical reactivity and, consequently, its utility as a building block in organic synthesis. The electronic environment of every atom is unique, and spectroscopic techniques like NMR and IR provide a direct window into this molecular fingerprint.

Accurate spectroscopic characterization serves as a foundational pillar of chemical synthesis. It validates the identity and purity of the target molecule, ruling out isomeric impurities and confirming the success of a chemical transformation. In a drug development context, rigorous characterization is a non-negotiable component of regulatory submissions, where the molecular structure must be proven beyond doubt. This guide explains the causality behind the expected spectral features, empowering the scientist to not only identify the compound but also to troubleshoot potential synthetic and purification issues.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme is adopted for this compound.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects and data from analogous compounds such as 4-fluorobenzaldehyde and 4-ethoxybenzaldehyde.[3][4][5]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The analysis is predicted for a standard deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 (Aldehyde) | 9.9 - 10.2 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and lacks neighboring protons for coupling. |

| H6 | 7.7 - 7.9 | d | J(H6-H5) ≈ 8.5 | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It is coupled to H5. |

| H5 | 6.8 - 7.0 | dd | J(H6-H5) ≈ 8.5, J(H5-F) ≈ 2.0 | This proton is coupled to H6 and also exhibits a smaller long-range coupling to the fluorine atom at C2. |

| H3 | 6.7 - 6.9 | d | J(H3-F) ≈ 10-12 | This proton is ortho to the fluorine atom, resulting in a characteristic doublet with a large coupling constant. |

| H9 (-OCH₂-) | 4.0 - 4.2 | q | J(H9-H10) ≈ 7.0 | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and split into a quartet by the three methyl protons. |

| H10 (-CH₃) | 1.4 - 1.5 | t | J(H10-H9) ≈ 7.0 | The methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons. |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The fluorine substituent has a profound impact on the chemical shifts of the aromatic carbons and introduces C-F coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling | Rationale |

| C7 (C=O) | 189 - 192 | d, J(C7-F) ≈ 3-5 Hz | The aldehyde carbon is significantly deshielded and may show a small coupling to the ortho fluorine. |

| C4 | 164 - 166 | s | Attached to the electron-donating oxygen atom, this carbon is highly deshielded. |

| C2 | 162 - 165 | d, ¹J(C-F) ≈ 250-260 Hz | Directly bonded to the highly electronegative fluorine atom, this carbon experiences a large downfield shift and a very large one-bond C-F coupling. |

| C6 | 132 - 134 | d, ³J(C-F) ≈ 8-10 Hz | This carbon is ortho to the aldehyde group and shows a three-bond coupling to fluorine. |

| C1 | 125 - 127 | d, ³J(C-F) ≈ 3-5 Hz | The carbon bearing the aldehyde group is deshielded and shows a smaller three-bond coupling to fluorine. |

| C5 | 115 - 117 | s | Shielded due to its position relative to the electron-donating ethoxy group. |

| C3 | 105 - 108 | d, ²J(C-F) ≈ 20-25 Hz | This carbon is ortho to the fluorine and meta to the aldehyde, showing a characteristic two-bond C-F coupling. |

| C9 (-OCH₂-) | 64 - 66 | s | The methylene carbon of the ethoxy group. |

| C10 (-CH₃) | 14 - 15 | s | The methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Characteristic IR Absorption Bands (Predicted)

The data below is predicted based on typical functional group frequencies and data from similar molecules like 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde.[6][7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~2980, ~2870 | C-H (sp³) stretch | Medium | Corresponds to the C-H bonds of the ethoxy group (-CH₂- and -CH₃). |

| ~2820, ~2720 | C-H (aldehyde) stretch | Medium-Weak | A characteristic pair of bands for the aldehyde C-H bond (Fermi resonance). |

| ~1700 | C=O (carbonyl) stretch | Strong | A very strong and sharp absorption characteristic of the aldehyde carbonyl group. |

| ~1600, ~1500 | C=C (aromatic) stretch | Medium-Strong | Indicates the presence of the benzene ring. |

| ~1260 | C-O-C (aryl-alkyl ether) stretch | Strong | Asymmetric stretch of the ether linkage. |

| ~1160 | C-F (aryl fluoride) stretch | Strong | Strong absorption indicating the C-F bond. |

| ~1040 | C-O-C (aryl-alkyl ether) stretch | Medium | Symmetric stretch of the ether linkage. |

Experimental Protocols for Spectroscopic Analysis

The following protocols describe a self-validating system for acquiring high-quality spectroscopic data. The key is to ensure the instrument is properly calibrated and the sample is pure and correctly prepared.

Workflow for Spectroscopic Characterization

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation (Trustworthiness Check):

-

Ensure the sample of this compound is dry and free of residual solvents. Purity should be >95% as determined by a preliminary technique (e.g., GC-MS or LC-MS).

-

Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample peaks.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). This provides an authoritative reference point for the chemical shift scale.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This ensures high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Expertise Insight: It is highly recommended to also run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. DEPT-135 and DEPT-90 sequences will differentiate between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous assignment of the ethoxy group carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase the spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Protocol for ATR-IR Data Acquisition

Objective: To obtain an infrared spectrum to identify the functional groups. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation (Self-Validation):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Expertise Insight: Periodically run a polystyrene standard to verify the wavenumber accuracy of the instrument. This ensures the data is trustworthy and comparable to library spectra.

-

-

Sample Application:

-

Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Data Acquisition:

-

Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Use the peak-picking tool to label the wavenumbers of the major absorption bands.

-

Compare the obtained spectrum with the predicted values and spectral databases for confirmation.

-

Conclusion

The structural integrity of this compound can be rigorously confirmed through a combined application of NMR and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the fluorine atom inducing characteristic couplings that are key diagnostic features. Infrared spectroscopy complements this by unequivocally identifying the principal functional groups, including the aldehyde carbonyl, the aryl-alkyl ether linkage, and the carbon-fluorine bond. The protocols outlined herein provide a robust framework for acquiring high-quality, reproducible data, ensuring confidence in the identity and purity of this important chemical intermediate.

References

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Supporting Information for a scientific publication. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.

- AA Blocks. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 4-Ethoxybenzaldehyde.

- ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- PubChemLite. (n.d.). This compound (C9H9FO2).

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum.

- ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum.

- mzCloud. (2017). 4 Ethoxybenzaldehyde.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook.

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR [m.chemicalbook.com]

- 6. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 7. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 8. 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum [m.chemicalbook.com]

- 9. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Ethoxy-2-fluorobenzaldehyde

Abstract

4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science due to its utility as a synthetic intermediate. The interplay of its functional groups—the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and the versatile aldehyde moiety—dictates its reactivity, intermolecular interactions, and ultimately its biological activity and material properties. This technical guide provides a comprehensive analysis of the structural and conformational landscape of this compound, synthesizing theoretical principles with established experimental and computational methodologies. We will delve into the expected molecular geometry, the influence of substituents on the benzaldehyde scaffold, and the rotational isomerism of the ethoxy and aldehyde groups. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the benzene ring profoundly influences the molecule's electronic properties, steric environment, and conformational preferences. In this compound, the substituents are positioned to create a unique electronic and steric profile. The ethoxy group at the para-position is a strong electron-donating group through resonance, while the fluorine atom at the ortho-position is electron-withdrawing via induction. This electronic tug-of-war, combined with the steric bulk of the ethoxy group, governs the molecule's chemical behavior. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its reactivity and designing new molecules with desired properties.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is the characterization of the molecule's basic properties.

| Property | Value | Source |

| CAS Number | 532965-74-5 | [1][2] |

| Molecular Formula | C9H9FO2 | [1][3] |

| Molecular Weight | 168.17 g/mol | [1] |

| Appearance | Red solid | [4] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. While a complete experimental dataset for this compound is not publicly available, we can predict and interpret its spectral features based on known data for analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the substitution pattern. The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.8-10.1 ppm).[4][6] The aromatic protons will exhibit a complex splitting pattern due to the fluorine substitution. The ethoxy group will show a characteristic triplet for the methyl protons (δ ~1.4 ppm) and a quartet for the methylene protons (δ ~4.1 ppm).[4] A comparative analysis with other 4-alkoxybenzaldehydes can provide insights into the electronic effects of the substituents.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ ~190 ppm), the aromatic carbons (with C-F coupling), and the ethoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the fluorine signal will be indicative of the electronic environment on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretching of the aldehyde at ~1680-1700 cm⁻¹[8]

-

C-O-C stretching of the ether at ~1250 cm⁻¹ and ~1040 cm⁻¹[8]

-

C-F stretching at ~1100-1200 cm⁻¹

-

Aromatic C=C stretching at ~1600 cm⁻¹ and ~1475 cm⁻¹[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) would be observed at m/z 168.17. Fragmentation would likely involve the loss of the ethoxy group and the carbonyl group.

Conformational Analysis: Exploring the 3D Landscape

The conformation of a molecule, its spatial arrangement of atoms, is crucial for its interaction with other molecules. For this compound, the key conformational variables are the orientation of the aldehyde and ethoxy groups relative to the benzene ring.

Rotational Isomerism of the Aldehyde Group

The aldehyde group can be either syn or anti with respect to the ortho-fluoro substituent. The relative stability of these conformers is determined by a balance of steric and electronic effects. It is generally expected that the aldehyde group will be coplanar with the benzene ring to maximize resonance stabilization.

Rotational Isomerism of the Ethoxy Group

The ethoxy group also has rotational freedom around the C-O bond. The orientation of the ethyl group can influence the overall shape of the molecule and its crystal packing.

Experimental Workflow: X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[9] While a crystal structure for this compound is not currently in the public domain, the general workflow for such an analysis is well-established.[9][10]

Caption: General workflow for single-crystal X-ray crystallography.

Computational Chemistry: A Theoretical Lens

In the absence of experimental crystal data, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the conformational preferences and electronic properties of molecules.[11][12][13]

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the single bonds of the ethoxy and aldehyde groups.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Relative Energy Calculation: The relative energies of the conformers are calculated to determine the most stable conformation.

Caption: Workflow for computational conformational analysis using DFT.

Synthesis and Reactivity

This compound is typically synthesized via a Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and an ethylating agent like iodoethane or ethyl bromide in the presence of a base such as potassium carbonate.[4]

Caption: Synthetic pathway for this compound.

The aldehyde group is a versatile functional handle for a variety of chemical transformations, including:

-

Oxidation: to form the corresponding carboxylic acid.

-

Reduction: to form the corresponding benzyl alcohol.

-

Reductive Amination: to form various substituted amines.

-

Wittig Reaction: to form alkenes.

-

Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.[15][16]

Conclusion

While a complete experimental structural dataset for this compound is not yet publicly available, this guide has outlined a comprehensive approach to its structural and conformational analysis. By combining established spectroscopic techniques, the powerful predictive capabilities of computational chemistry, and a solid understanding of its synthesis and reactivity, researchers can gain significant insights into the nature of this important molecule. A thorough understanding of its three-dimensional structure and electronic properties is the key to unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 4-Ethoxybenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.

- AA Blocks. (n.d.). This compound.

- Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921.

- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.

- Supporting Information. (n.d.).

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.

- ResearchGate. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- Beilstein Journals. (n.d.). Search Results.

- Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.

- Beilstein Journals. (n.d.). Search Results.

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 12. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Physicochemical Characterization of 4-Ethoxy-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the key physical properties of 4-Ethoxy-2-fluorobenzaldehyde, a valuable building block in organic synthesis and medicinal chemistry. While experimental data for this specific compound is not extensively published, this document outlines methodologies for its characterization, drawing upon established principles and data from structurally related analogs. This guide is intended to equip researchers with the foundational knowledge to confidently handle and characterize this compound in a laboratory setting.

Introduction to this compound: A Molecule of Interest

This compound, identified by its CAS number 532965-74-5, is an aromatic aldehyde with the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.16 g/mol .[1][2] Its structure, featuring an ethoxy group and a fluorine atom on the benzaldehyde scaffold, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, a feature of great interest in drug discovery.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 532965-74-5 | [1][2][4] |

| Molecular Formula | C₉H₉FO₂ | [1][2][4] |

| Molecular Weight | 168.16 g/mol | [2] |

| InChI Key | LEWUMBYLABWTTC-UHFFFAOYSA-N | [4] |

| SMILES | CCOC1=CC(F)=C(C=O)C=C1 | [1] |

Physical Properties: Estimation and Experimental Determination

Table 2: Physical Properties of this compound and Related Compounds

| Compound | Boiling Point (°C) | Density (g/mL) |

| This compound | Estimated: 230-250 | Estimated: 1.1-1.2 |

| 4-Ethoxybenzaldehyde | 249-250 @ 760 mmHg | 1.078-1.084 |

| 4-Fluorobenzaldehyde | 181 @ 760 mmHg | 1.157 @ 25 °C |

| 2-Ethoxy-4-fluorobenzaldehyde | Not Available | Not Available |

Disclaimer: The boiling point and density for this compound are estimations based on the properties of structurally similar compounds and should be confirmed by experimental measurement.

Boiling Point Determination: A Guide to Method Selection

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, which is expected to have a relatively high boiling point, distillation is the most common method for determination.

This protocol outlines the standard procedure for determining the boiling point of a liquid organic compound at atmospheric pressure.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of this compound (typically 5-10 mL) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second).

-

Temperature Reading: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer as the liquid condenses and is collected in the receiving flask. Record the temperature range over which the majority of the liquid distills.

-

Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary to report the normal boiling point.

Causality Behind Experimental Choices: The use of boiling chips is crucial to prevent bumping and ensure a controlled boiling process. A slow distillation rate is essential for achieving thermal equilibrium between the liquid and vapor phases, leading to an accurate boiling point measurement.

Density Determination: Precision and Accuracy

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

-

Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately.

-

Filling with Water: Fill the pycnometer with deionized water of a known temperature and weigh it again. The density of water at that temperature is known, allowing for the precise determination of the pycnometer's volume.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water and weigh it.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Trustworthiness of the Protocol: This method is self-validating as the calibration with a standard (water) ensures the accuracy of the volume measurement, which is critical for obtaining a reliable density value.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound.

Caption: A generalized workflow for the characterization of a chemical compound.

Conclusion

While specific experimental data for the boiling point and density of this compound are not readily found in the literature, this guide provides a robust framework for their determination. By leveraging data from analogous structures and employing standardized experimental protocols, researchers can confidently characterize this and other novel compounds. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible data, which is the cornerstone of advancing chemical and pharmaceutical research.

References

- AA Blocks. This compound. [Link]

- PubChem. 4-Ethoxybenzaldehyde. [Link]

- PubChem. 4-Fluoro-2-methoxybenzaldehyde. [Link]

- Chem-Impex. 4-Fluorobenzaldehyde. [Link]

- Oriental Journal of Chemistry.

- PubChem. 4-Fluorobenzaldehyde. [Link]

- Wikipedia. Fluorobenzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Ethoxy-2-fluorobenzaldehyde in Organic Solvents

Abstract

4-Ethoxy-2-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It covers the theoretical principles governing its solubility, a detailed experimental protocol for solubility measurement, and methods for data analysis and presentation. This document is intended for researchers, scientists, and drug development professionals to facilitate efficient process development and optimization.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in solution. For a synthetic intermediate like this compound, a thorough understanding of its solubility is paramount for several reasons:

-

Reaction Optimization: The concentration of reactants in solution directly influences reaction rates. Selecting a solvent in which this compound has optimal solubility can lead to improved reaction efficiency and yield.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of compounds. Knowledge of the solubility curve is essential for developing effective crystallization processes to achieve high purity of the final product.

-

Formulation Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in designing formulations with desired bioavailability and stability.

-

Process Safety and Handling: Understanding solubility is crucial for the safe handling and storage of chemicals, preventing issues like precipitation in transfer lines or equipment.

Given the absence of extensive published quantitative solubility data for this compound, this guide provides a robust methodology for its determination.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a combination of factors related to its molecular structure:

-

Polarity: The presence of the aldehyde group (-CHO), the ether group (-OC2H5), and the fluorine atom (-F) introduces polarity to the molecule. The electronegativity of the oxygen and fluorine atoms creates dipole moments, making the molecule polar. Therefore, it is expected to be more soluble in polar solvents.

-

Hydrogen Bonding: The oxygen atoms in the aldehyde and ether groups can act as hydrogen bond acceptors.[2] Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to be good solvents for this compound.

-

Molecular Size and Shape: The relatively small and rigid structure of this compound facilitates its interaction with solvent molecules.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for both theoretical solubility considerations and practical experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉FO₂ | [2][7][8] |

| Molecular Weight | 168.16 g/mol | [2][7][8] |

| CAS Number | 532965-74-5 | [2][7][8] |

| Appearance | Red solid | [7] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9][10] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data. The procedure adheres to the principles of Good Manufacturing Practice (GMP) and Good Documentation Practice (GDocP) to ensure data integrity.[11][12][13][14][15]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-